molecular formula C8H5F2NO3 B7761399 4,5-Difluorophthalamic acid

4,5-Difluorophthalamic acid

Cat. No.: B7761399
M. Wt: 201.13 g/mol
InChI Key: XEDVZAMDBUCGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluorophthalamic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid, where two hydrogen atoms in the aromatic ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-difluorophthalamic acid typically involves the synthesis of intermediates such as 4,5-difluoro-1,2-benzenedinitrile. One method includes reacting 4,5-difluoro-1,2-dihalobenzene with polymethylhydrosiloxane in the presence of N,N-dimethylacetamide. The reaction mixture is then cooled, and tris(dibenzylideneacetone)dipalladium and 1,1’-bis(diphenylphosphino)ferrocene are added under nitrogen protection. Zinc cyanide is slowly added to complete the reaction .

Industrial Production Methods: For industrial production, the process involves reacting 4,5-dichlorophthalic anhydride with potassium fluoride in a high-pressure reaction kettle at 180°C for 24 hours using sulfolane as a solvent. The mixture is then cooled, washed with alkali, and acidified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluorophthalamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms or intermediates.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .

Scientific Research Applications

4,5-Difluorophthalamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-difluorophthalamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in its structure. The fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 4,5-Difluorophthalamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic materials and in various research applications .

Properties

IUPAC Name

2-carbamoyl-4,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVZAMDBUCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.